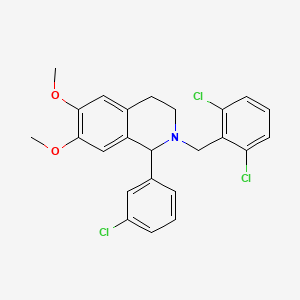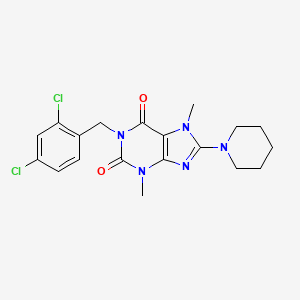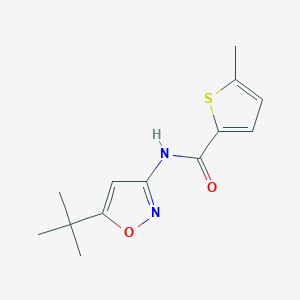
N-(5-tert-butyl-3-isoxazolyl)-5-methyl-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-3-isoxazolyl)-5-methyl-2-thiophenecarboxamide, also known as A-967079, is a selective and potent antagonist of the transient receptor potential V1 (TRPV1) channel. TRPV1 channels are non-selective cation channels that are activated by various stimuli such as heat, capsaicin, and acidic pH. These channels are widely expressed in sensory neurons and play a crucial role in nociception, thermoregulation, and inflammation. A-967079 has been extensively studied for its potential therapeutic applications in pain management and other diseases associated with TRPV1 channel dysfunction.
作用機序
N-(5-tert-butyl-3-isoxazolyl)-5-methyl-2-thiophenecarboxamide selectively blocks TRPV1 channels by binding to a specific site on the channel. TRPV1 channels are activated by various stimuli such as heat, capsaicin, and acidic pH. N-(5-tert-butyl-3-isoxazolyl)-5-methyl-2-thiophenecarboxamide binds to a site on the channel that is distinct from the capsaicin binding site and prevents the channel from opening in response to these stimuli. This blockade of TRPV1 channels leads to a reduction in pain responses and other physiological effects associated with TRPV1 channel dysfunction.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-5-methyl-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects in animal models. These effects include a reduction in pain responses in models of neuropathic pain, inflammatory pain, and cancer pain. N-(5-tert-butyl-3-isoxazolyl)-5-methyl-2-thiophenecarboxamide has also been shown to reduce airway hyperresponsiveness in models of asthma and chronic cough. In addition, N-(5-tert-butyl-3-isoxazolyl)-5-methyl-2-thiophenecarboxamide has been shown to reduce bladder hyperactivity in models of urinary incontinence.
実験室実験の利点と制限
One of the main advantages of N-(5-tert-butyl-3-isoxazolyl)-5-methyl-2-thiophenecarboxamide is its selectivity for TRPV1 channels. This selectivity allows researchers to study the specific effects of blocking TRPV1 channels without affecting other ion channels or receptors. However, one limitation of N-(5-tert-butyl-3-isoxazolyl)-5-methyl-2-thiophenecarboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
将来の方向性
There are several potential future directions for research on N-(5-tert-butyl-3-isoxazolyl)-5-methyl-2-thiophenecarboxamide. One area of interest is the development of more potent and selective TRPV1 channel antagonists for use in pain management and other diseases associated with TRPV1 channel dysfunction. Another area of interest is the study of the physiological and pathological roles of TRPV1 channels in various tissues and organs. Finally, the potential therapeutic applications of TRPV1 channel antagonists in other diseases such as cancer and metabolic disorders warrant further investigation.
合成法
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-5-methyl-2-thiophenecarboxamide involves a multi-step process that starts with the reaction of 5-methyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with tert-butyl hydroxylamine to form the tert-butyl ester of the carboxylic acid. The ester is then reacted with hydroxylamine-O-sulfonic acid to form the corresponding oxime. The oxime is then cyclized with acetic anhydride to form the isoxazole ring. The final step involves the deprotection of the tert-butyl group to form N-(5-tert-butyl-3-isoxazolyl)-5-methyl-2-thiophenecarboxamide.
科学的研究の応用
N-(5-tert-butyl-3-isoxazolyl)-5-methyl-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in pain management. TRPV1 channels are known to play a crucial role in nociception, and their dysfunction has been implicated in various pain syndromes such as neuropathic pain, inflammatory pain, and cancer pain. N-(5-tert-butyl-3-isoxazolyl)-5-methyl-2-thiophenecarboxamide has been shown to selectively block TRPV1 channels and attenuate pain responses in animal models of these pain syndromes. N-(5-tert-butyl-3-isoxazolyl)-5-methyl-2-thiophenecarboxamide has also been studied for its potential therapeutic applications in other diseases associated with TRPV1 channel dysfunction, such as asthma, chronic cough, and urinary incontinence.
特性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-8-5-6-9(18-8)12(16)14-11-7-10(17-15-11)13(2,3)4/h5-7H,1-4H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGKFXTZHRJWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-5-methylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

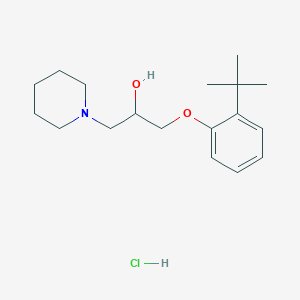
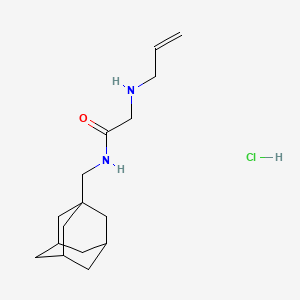
![N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)di(2-thiophenecarboxamide)](/img/structure/B4935938.png)
amino]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4935946.png)
![5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935947.png)
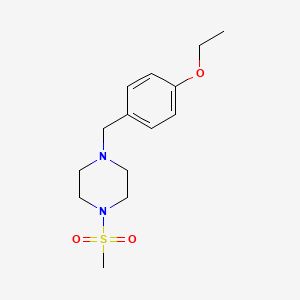
![1,1'-methylenebis{4-[(4-nitrophenyl)sulfonyl]benzene}](/img/structure/B4935966.png)
![ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)thio]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4935968.png)
amino]benzamide](/img/structure/B4935983.png)
![2-ethoxyethyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4935986.png)
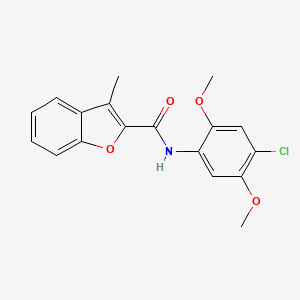
![3-(3-nitrophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B4936008.png)
